molecular formula C16H17N3O4S2 B12134126 N'-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide

N'-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide

Cat. No.: B12134126
M. Wt: 379.5 g/mol
InChI Key: DSGHDFRLFTYEIZ-LCYFTJDESA-N
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Description

N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the condensation of a thiosemicarbazide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures.

    Introduction of the Benzylidene Group: The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves reacting the thiazolidinone intermediate with 4-methoxybenzaldehyde in the presence of a base like piperidine.

    Acetylation: The final step is the acetylation of the hydrazide group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiosemicarbazide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases for Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a promising candidate for further investigation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazolidinone ring is known to interact with proteins, potentially inhibiting their function and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring but differ in their substituents and biological activities.

    Hydrazides: Compounds with similar hydrazide groups but different core structures.

Uniqueness

N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide is unique due to its combination of a thiazolidinone ring with a benzylidene group and an acetylated hydrazide. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of N’-acetyl-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N'-acetyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide

InChI

InChI=1S/C16H17N3O4S2/c1-10(20)17-18-14(21)7-8-19-15(22)13(25-16(19)24)9-11-3-5-12(23-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,21)/b13-9-

InChI Key

DSGHDFRLFTYEIZ-LCYFTJDESA-N

Isomeric SMILES

CC(=O)NNC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CC(=O)NNC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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